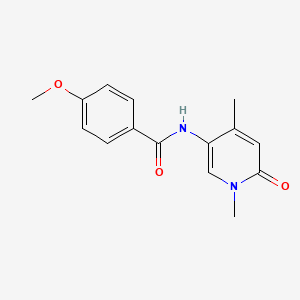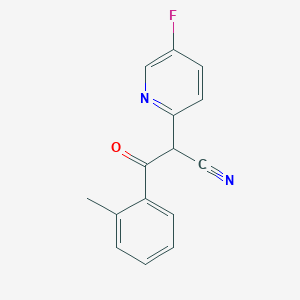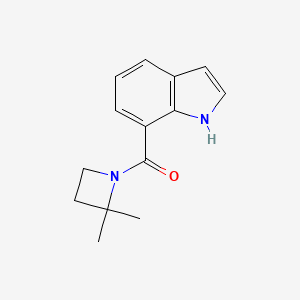
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide, also known as DMXAA, is a small molecule that exhibits potent antitumor activity. It was first discovered in the 1980s and has since been the subject of extensive research in the field of cancer therapy. DMXAA has been found to be effective against a wide range of tumor types, including melanoma, lung cancer, and breast cancer.
作用机制
The exact mechanism of action of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide is not fully understood. However, it is believed to work by activating the immune system to attack cancer cells. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has been shown to induce the production of cytokines, which are signaling molecules that help to activate immune cells. It has also been shown to increase the number of immune cells in tumors, which can help to enhance the immune response against cancer.
Biochemical and Physiological Effects
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines can help to activate immune cells and enhance the immune response against cancer. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has also been shown to increase the number of immune cells in tumors, such as macrophages and T cells.
实验室实验的优点和局限性
One advantage of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide is its potent antitumor activity. It has been shown to be effective against a wide range of tumor types, including melanoma, lung cancer, and breast cancer. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide also has a synergistic effect when used in combination with other chemotherapy agents. One limitation of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide is its low solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide. One direction is to investigate the mechanism of action in more detail. This could involve studying the signaling pathways involved in N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide-induced cytokine production and immune cell activation. Another direction is to investigate the potential of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide in combination with other immunotherapy agents, such as immune checkpoint inhibitors. Finally, there is a need to develop more effective formulations of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide to improve its solubility and bioavailability.
合成方法
The synthesis of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide involves several steps. The first step is the reaction of 3-acetyl-4-methoxybenzoic acid with acetic anhydride to form 3-acetyl-4-methoxybenzoyl acetate. This intermediate is then reacted with 3,5-dimethylpyridine to form N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide. The overall yield of the synthesis is around 20%.
科学研究应用
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has been extensively studied in preclinical and clinical trials as a potential cancer therapy. It has been shown to have potent antitumor activity in a variety of animal models, including melanoma, lung cancer, and breast cancer. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has also been shown to have a synergistic effect when used in combination with other chemotherapy agents.
属性
IUPAC Name |
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-8-14(18)17(2)9-13(10)16-15(19)11-4-6-12(20-3)7-5-11/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDQWHRHSRKLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1NC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)

![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)

![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)

![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)